Butorphan

Description

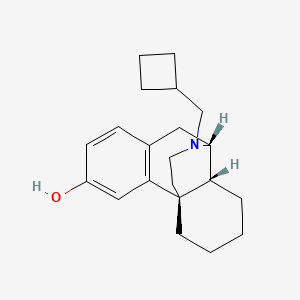

Structure

3D Structure

Properties

CAS No. |

4163-26-2 |

|---|---|

Molecular Formula |

C21H29NO |

Molecular Weight |

311.5 g/mol |

IUPAC Name |

(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C21H29NO/c23-17-8-7-16-12-20-18-6-1-2-9-21(18,19(16)13-17)10-11-22(20)14-15-4-3-5-15/h7-8,13,15,18,20,23H,1-6,9-12,14H2/t18-,20+,21+/m0/s1 |

InChI Key |

YSTAPDGDOHWKQR-CEWLAPEOSA-N |

Isomeric SMILES |

C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O)CC5CCC5 |

Canonical SMILES |

C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)CC5CCC5 |

Origin of Product |

United States |

Foundational & Exploratory

Butorphanol's Mechanism of Action in Rodents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of butorphanol (B1668111) in rodent models. Butorphanol is a synthetically derived opioid agonist-antagonist analgesic, and understanding its complex interactions with opioid receptors and downstream signaling pathways is crucial for its therapeutic application and the development of novel analgesics.[1][2] This document details its receptor pharmacology, signaling cascades, and the experimental protocols used to elucidate these mechanisms.

Receptor Pharmacology

Butorphanol exhibits a complex interaction profile with multiple opioid receptors, primarily acting as an agonist at the kappa-opioid receptor (KOR) and a partial agonist or antagonist at the mu-opioid receptor (MOR).[3][4] It also has a lower affinity for the delta-opioid receptor (DOR) and may interact with the sigma receptor.[3][5][6]

Receptor Binding Affinity

Butorphanol's affinity for opioid receptors has been characterized in various rodent brain preparations. It generally displays the highest affinity for the kappa-opioid receptor, followed by the mu-opioid receptor, and significantly lower affinity for the delta-opioid receptor.[4]

| Receptor Subtype | Ligand | Rodent Species | Brain Region | Ki (nM) | Reference |

| Kappa (κ) | Butorphanol | Rat | Brain Membranes | 0.1 ± 0.02 | [4][7] |

| Mu (μ) | Butorphanol | Rat | Brain Membranes | 2.4 ± 1.2 | [4][7] |

| Delta (δ) | Butorphanol | Rat/Mouse | Brain Tissue | >1000 | [8] |

Table 1: Summary of Butorphanol Receptor Binding Affinities in Rodents.

Functional Activity

In rodents, butorphanol acts as a partial agonist at both the mu and kappa opioid receptors.[4][7][9] Its analgesic effects are believed to be primarily mediated through its agonist activity at the KOR.[7] At the MOR, its partial agonist/antagonist profile contributes to a ceiling effect on respiratory depression, a significant advantage over full mu-opioid agonists like morphine.[3]

| Assay | Parameter | Rodent Species | Value | Reference |

| Analgesia (Tail-flick) | ED50 | Rat | 295 µg/kg | [10] |

| Analgesia (Hot Plate/Tail Flick) | Effective Dose | Rat | 2.0 mg/kg (s.c.) | [11][12] |

| Analgesia (Hot Plate/Tail Flick) | Effective Dose | Mouse | 5.0 mg/kg (s.c.) | [11][12] |

| G-Protein Activation (GTPγS) | EC50 (KOR) | N/A | 2.8 nM | [4] |

| G-Protein Activation (GTPγS) | Efficacy (KOR) | N/A | Partial Agonist | [4][7] |

| β-arrestin Recruitment | Efficacy (KOR) | N/A | Full Agonist | [4][7] |

Table 2: Summary of Butorphanol's Functional Activity in Rodents.

Signaling Pathways

Butorphanol's interaction with opioid receptors initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR) ligand, its primary mechanism involves the activation of heterotrimeric G-proteins. However, it also displays biased agonism, preferentially activating certain downstream pathways over others.

G-Protein Signaling

Upon binding to kappa and mu opioid receptors, butorphanol promotes the exchange of GDP for GTP on the α-subunit of Gi/o proteins. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effectors. A key consequence of Gi/o activation is the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Biased Agonism and β-Arrestin Recruitment

Butorphanol exhibits biased agonism at the kappa-opioid receptor, acting as a partial agonist for G-protein activation but a full agonist for β-arrestin recruitment.[4][7][13] β-arrestin recruitment is a key mechanism for receptor desensitization, internalization, and the initiation of G-protein-independent signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs).

MAPK Signaling

Studies have shown that butorphanol can modulate the phosphorylation and activation of MAPK pathways, including p38 and c-Jun N-terminal kinase (JNK).[13] This modulation can influence neuronal inflammation and apoptosis. Butorphanol has been shown to inhibit the p38/JNK/ATF2/p53 signaling pathway, thereby reducing neuronal inflammatory responses and apoptosis in rodent cell models.[13]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of butorphanol in rodents.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of butorphanol for different opioid receptors.

3.1.1. Materials

-

Rodent brain tissue (e.g., whole brain, cortex, striatum)

-

Radioligands (e.g., [³H]DAMGO for MOR, [³H]U-69,593 for KOR, [³H]DPDPE for DOR)

-

Butorphanol

-

Naloxone (B1662785) (for non-specific binding)

-

Binding buffer: 50 mM Tris-HCl, pH 7.4

-

Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

-

Homogenizer (e.g., Polytron)

-

Refrigerated centrifuge

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration manifold

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

3.1.2. Protocol

-

Membrane Preparation:

-

Euthanize the rodent and rapidly dissect the desired brain region on ice.

-

Homogenize the tissue in 10 volumes of ice-cold binding buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in fresh binding buffer and repeat the centrifugation step.

-

Resuspend the final pellet in binding buffer to a protein concentration of 1-2 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate or individual tubes, add in the following order:

-

Binding buffer

-

Increasing concentrations of butorphanol (for competition curve)

-

Radioligand at a concentration near its Kd value

-

For total binding, add buffer instead of butorphanol.

-

For non-specific binding, add a high concentration of naloxone (e.g., 10 µM).

-

-

Add the prepared brain membrane suspension (typically 100-200 µg of protein).

-

Incubate at 25°C for 60-90 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters under vacuum.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of butorphanol.

-

Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of butorphanol to activate G-proteins.

3.2.1. Materials

-

Rodent brain membranes (prepared as in 3.1.1)

-

[³⁵S]GTPγS

-

Unlabeled GTPγS (for non-specific binding)

-

GDP

-

Butorphanol

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

-

Other materials as in 3.1.1

3.2.2. Protocol

-

Assay Setup:

-

In a 96-well plate, add the following:

-

Assay buffer

-

Increasing concentrations of butorphanol

-

GDP (typically 10-30 µM)

-

Rodent brain membranes (10-20 µg of protein)

-

-

Pre-incubate at 30°C for 15 minutes.

-

-

Reaction Initiation and Incubation:

-

Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well.

-

For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Incubate at 30°C for 60 minutes with gentle shaking.

-

-

Filtration and Counting:

-

Terminate the reaction by rapid filtration as described in 3.1.3.

-

Wash the filters with ice-cold wash buffer.

-

Count the radioactivity as in 3.1.3.

-

-

Data Analysis:

-

Calculate the net agonist-stimulated [³⁵S]GTPγS binding.

-

Plot the stimulated binding against the log concentration of butorphanol.

-

Determine the EC50 and Emax values from the dose-response curve.

-

Western Blotting for MAPK Phosphorylation

This assay is used to assess the effect of butorphanol on the activation of MAPK signaling pathways.

3.3.1. Materials

-

Rodent brain tissue

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-JNK, anti-total-JNK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

3.3.2. Protocol

-

Sample Preparation:

-

Treat rodents with butorphanol or vehicle and collect brain tissue at desired time points.

-

Homogenize the tissue in ice-cold lysis buffer.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration.

-

-

Electrophoresis and Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Conclusion

In rodent models, butorphanol demonstrates a multifaceted mechanism of action characterized by its distinct opioid receptor binding profile and biased agonism. Its primary analgesic effects are mediated through kappa-opioid receptor agonism, while its partial agonism at the mu-opioid receptor contributes to a favorable safety profile regarding respiratory depression. The downstream signaling involves both canonical G-protein pathways and β-arrestin-mediated signaling, including the modulation of MAPK pathways. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of butorphanol and the development of next-generation analgesics with improved efficacy and safety.

References

- 1. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proteomic analysis of phosphotyrosyl proteins in the rat brain: effect of butorphanol dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Influence of chronic opioid treatment on low Km GTPase activity in rat brain: evidence for the involvement of G-proteins in opioid tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular interaction between butorphanol and κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Evaluation of the Mu and Kappa Opioid Actions of Butorphanol in Humans Through Differential Naltrexone Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Competitive displacement binding assay on rat brain sections and using a beta-imager: application to mu-opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. The magnitude and duration of the analgesic effect of morphine, butorphanol, and buprenorphine in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Butorphanol reduces the neuronal inflammatory response and apoptosis via inhibition of p38/JNK/ATF2/p53 signaling - PMC [pmc.ncbi.nlm.nih.gov]

Butorphanol's Kappa-Opioid Receptor Agonism: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Butorphanol (B1668111) is a synthetically derived opioid analgesic characterized by a mixed agonist-antagonist profile at opioid receptors.[1] While it is recognized as a partial agonist at the µ-opioid receptor (MOR), its primary pharmacological and analgesic effects are significantly influenced by its potent agonism at the κ-opioid receptor (KOR).[2][3] This document provides a comprehensive technical overview of butorphanol's interaction with the KOR, detailing its binding affinity, functional efficacy, downstream signaling pathways, and resultant physiological effects. The information presented herein is intended to serve as a detailed resource for researchers engaged in opioid pharmacology and the development of novel analgesics.

Receptor Binding and Functional Activity Profile

Butorphanol exhibits a high affinity for the KOR, binding with approximately twenty-fold greater affinity than to the MOR.[2][4] This preferential binding is a cornerstone of its pharmacological profile. Functionally, butorphanol demonstrates significant biased agonism or functional selectivity at the KOR, acting as a partial agonist for G-protein activation while simultaneously being a full agonist for β-arrestin recruitment.[2][4][5] This biased signaling is crucial for understanding both its therapeutic effects and its side-effect profile.

Quantitative Binding and Potency Data

The binding affinity and functional potency of butorphanol at opioid receptors have been quantified through various in vitro assays. The data summarized below is derived from studies using recombinant human opioid receptors expressed in mammalian cell lines.

| Parameter | Receptor | Value | Method | Reference |

| Binding Affinity (Ki) | Kappa (KOR) | 0.1 ± 0.02 nM | Radioligand Competition Assay | [2] |

| Mu (MOR) | 2.4 ± 1.2 nM | Radioligand Competition Assay | [2] | |

| Functional Potency (EC50) | KOR (G-Protein) | 2.8 nM | [35S]GTPγS Binding Assay | [2] |

| Functional Efficacy (Emax) | KOR (G-Protein) | ~50% of Salvinorin A | [35S]GTPγS Binding Assay | [2] |

| KOR (β-Arrestin) | Full Agonist (Similar to Salvinorin A) | β-Arrestin Recruitment Assay | [2][6] |

Table 1: Quantitative Receptor Binding and Functional Data for Butorphanol.

Kappa-Opioid Receptor Signaling Pathways

Upon binding to the KOR, a G-protein-coupled receptor (GPCR), butorphanol initiates two primary intracellular signaling cascades: the canonical G-protein pathway and the β-arrestin pathway.[7] Butorphanol's distinct efficacy at these two pathways results in a unique pharmacological signature.

-

G-Protein Pathway (Partial Agonism): KOR activation by butorphanol leads to the engagement of inhibitory Gαi/o proteins.[2][7] This interaction results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[7] The G-protein signaling pathway is believed to be the primary mediator of the analgesic effects of KOR agonists.[7] Butorphanol acts as a partial agonist in this pathway, producing a submaximal response compared to full agonists like Salvinorin A.[2]

-

β-Arrestin Pathway (Full Agonism): Independently of G-protein coupling, butorphanol binding potently induces KOR phosphorylation. This leads to the recruitment of β-arrestin 2, for which butorphanol acts as a full agonist.[2][4] The recruitment of β-arrestin is a critical step in receptor desensitization and internalization.[2] This pathway is also implicated in mediating some of the adverse effects associated with KOR activation, such as dysphoria, though the G-protein pathway is also involved in these effects.[2][7]

References

- 1. Butorphanol: effects of a prototypical agonist-antagonist analgesic on kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular interaction between butorphanol and κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Butorphanol Tartrate? [synapse.patsnap.com]

- 4. Molecular Interaction Between Butorphanol and κ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. An updated assessment of the translational promise of G-protein-biased kappa opioid receptor agonists to treat pain and other indications without debilitating adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of Butorphanol in Laboratory Animals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of butorphanol (B1668111), a synthetic opioid analgesic, in various laboratory animal species. Understanding the absorption, distribution, metabolism, and excretion (ADME) of butorphanol is critical for the design of preclinical studies and the translation of findings to clinical applications. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes complex processes to facilitate a deeper understanding of butorphanol's behavior in vivo.

Introduction to Butorphanol

Butorphanol is a synthetic morphinan-type opioid that acts as an agonist at the κ-opioid receptor and a partial agonist or antagonist at the μ-opioid receptor.[1][2] This dual action provides analgesia while potentially reducing the risk of abuse and severe respiratory depression associated with pure μ-opioid agonists.[1][3] It is widely used in veterinary medicine for pain management and as a pre-anesthetic agent.[1][4] The efficacy and safety of butorphanol are intrinsically linked to its pharmacokinetic profile, which varies significantly across different species and routes of administration.

Pharmacokinetic Profiles in Laboratory Animals

The following sections present a detailed summary of butorphanol pharmacokinetics in key laboratory animal models. The data is organized by species for clear, comparative analysis.

Canine (Dog)

Butorphanol has been extensively studied in dogs, with data available for intravenous, intramuscular, subcutaneous, and buccal administration.

Table 1: Pharmacokinetic Parameters of Butorphanol in Dogs

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | Half-life (t½) (hr) | Bioavailability (%) | Reference |

| Intramuscular (IM) | 0.25 | 29 (mean) | 0.67 (mean) | 1.62 | Not Applicable | [5] |

| Subcutaneous (SC) | 0.25 | 29 (mean) | 0.47 (mean) | 1.62 | Bioequivalent to IM | [5] |

| Buccal | Not Specified | 6.66 ± 1.65 | Not Reported | 4.32 ± 0.55 | 606% (relative to IV) | [6] |

| Intravenous (IV) | Not Specified | 8.24 ± 5.55 (C₀) | Not Applicable | 2.87 ± 1.58 | 100% | [6] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Elimination half-life; C₀: Initial plasma concentration. Note: The high bioavailability reported for buccal administration may be subject to variability and specific experimental conditions.

Feline (Cat)

Studies in cats have explored intramuscular and buccal transmucosal routes, providing insights into parenteral and non-invasive administration.

Table 2: Pharmacokinetic Parameters of Butorphanol in Cats

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | Half-life (t½) (hr) | Bioavailability (%) | Reference |

| Intramuscular (IM) | 0.4 | 132.0 ± 87.35 | 0.35 ± 0.14 | 6.3 ± 2.8 | Not Applicable | [7][8][9] |

| Buccal Transmucosal (BTM) | 0.4 | 34.4 ± 10.32 | 1.1 ± 1.08 | 5.2 ± 1.7 | 37.16% (relative to IM) | [7][8][9] |

| Intravenous (IV) | 1.0 | Not Reported | Not Applicable | ~3 | 100% | [10] |

Equine (Horse)

The pharmacokinetics of butorphanol are of particular interest in equine medicine, with studies focusing on intravenous and intramuscular routes.

Table 3: Pharmacokinetic Parameters of Butorphanol in Horses

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | Half-life (t½) (hr) | Bioavailability (%) | Reference |

| Intravenous (IV) | 0.1 | Not Applicable | Not Applicable | 5.9 ± 1.5 | 100% | [11][12] |

| Intramuscular (IM) | 0.08 | Not Reported | Not Reported | 7.7 | 37% | [13][14] |

| Intramuscular (IM) | 0.1 | 139.9 ± 72.8 | 0.43 ± 0.44 | 7.67 ± 1.86 | Not Reported | [15] |

Other Laboratory Animal Species

Pharmacokinetic data for butorphanol is also available for other species, including goats and parrots.

Table 4: Pharmacokinetic Parameters of Butorphanol in Goats

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | Half-life (t½) (hr) | Bioavailability (%) | Reference |

| Intravenous (IV) | 0.1 | 146.5 ± 49.8 (C₀) | Not Applicable | 1.87 ± 1.49 | 100% | [16] |

| Intramuscular (IM) | 0.1 | 54.98 ± 14.60 | 16.2 ± 5.2 | 2.75 ± 1.93 | 82 ± 41% | [16] |

Table 5: Pharmacokinetic Parameters of Butorphanol in Hispaniolan Amazon Parrots

| Route of Administration | Dose (mg/kg) | Bioavailability (%) | Reference |

| Intramuscular (IM) | 5 | High | [17] |

| Oral (PO) | 5 | < 10% | [17] |

Experimental Protocols

The following sections detail the methodologies employed in key pharmacokinetic studies of butorphanol.

General Study Design

Many of the cited studies utilized a crossover design, which minimizes inter-individual variability.[7][13][16][18] In this design, each animal receives all treatments in a randomized sequence with a washout period between administrations. Parallel study designs are also used, particularly in larger animal studies.[11][15]

Animal Models

Studies have been conducted in various healthy, adult laboratory animals, including:

-

Dogs: Adult male and female dogs.[5]

-

Cats: Six healthy adult cats were used in a two-way crossover trial.[7][8]

-

Horses: Studies have used both adult horses and exercised Thoroughbreds.[11][13][15]

-

Goats: Six healthy, 3-year-old neutered goats.[16]

-

Parrots: Twelve Hispaniolan Amazon parrots were used in a complete-crossover experimental design.[17]

Drug Administration and Dosing

Butorphanol tartrate is the commonly administered form. Doses and routes vary by study and species, as detailed in the tables above. For intravenous administration, the drug is typically given as a single bolus injection.[11][12] Intramuscular injections are often administered into large muscle masses, such as the pectoral muscles in birds.[17]

Sample Collection

Blood samples are the primary matrix for pharmacokinetic analysis. Serial blood samples are collected at predetermined time points after drug administration.[11][13][19] For smaller animals, sparse sampling techniques may be employed.[20] Heparinized tubes are commonly used to collect whole blood, which is then centrifuged to obtain plasma.[13][16] Urine samples are also collected in some studies to investigate excretion pathways.[11][15]

Bioanalytical Methods

The quantification of butorphanol in biological matrices requires sensitive and specific analytical methods.

-

High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence or ultraviolet detection has been a common method for butorphanol analysis.[7][8][13][21]

-

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS): More recent studies utilize the higher sensitivity and specificity of LC-MS and tandem mass spectrometry (LC-MS/MS) for lower limits of detection and quantification.[11][15][19][22]

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study.

Metabolism and Excretion

Butorphanol is extensively metabolized in the liver prior to excretion.[3][23] The primary metabolic pathways include hydroxylation and glucuronide conjugation.[1][19] The metabolites, such as hydroxybutorphanol (B1227631) and norbutorphanol, may possess some analgesic activity.[22][23] Excretion of butorphanol and its metabolites occurs primarily through the kidneys into the urine, with a smaller portion eliminated via the biliary system into the feces.[1][3][23]

The following diagram illustrates the proposed metabolic pathway of butorphanol.

Conclusion

The pharmacokinetics of butorphanol in laboratory animals are characterized by rapid absorption after parenteral administration and significant species-dependent variations in half-life and bioavailability. Non-invasive routes like buccal transmucosal administration show promise but often result in lower bioavailability compared to injections. The extensive hepatic metabolism is a key determinant of the drug's clearance. This comprehensive guide provides researchers and drug development professionals with a foundational understanding of butorphanol's pharmacokinetic properties, which is essential for designing effective preclinical studies and interpreting their outcomes. Further research is warranted to fully elucidate the pharmacokinetic-pharmacodynamic relationship of butorphanol and its metabolites in various species.

References

- 1. Butorphanol [bionity.com]

- 2. Butorphanol Tartrate (Stadol, Torbutrol, Torbugesic, Dolorex, Butorphic) - Veterinary Partner - VIN [veterinarypartner.vin.com]

- 3. Butorphanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. avmajournals.avma.org [avmajournals.avma.org]

- 5. Pharmacokinetics of subcutaneous and intramuscular butorphanol in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Pharmacokinetics of butorphanol in cats after intramuscular and buccal transmucosal administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. avmajournals.avma.org [avmajournals.avma.org]

- 9. avmajournals.avma.org [avmajournals.avma.org]

- 10. escholarship.org [escholarship.org]

- 11. rmtcnet.com [rmtcnet.com]

- 12. Pharmacokinetics and pharmacodynamics of butorphanol following intravenous administration to the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of butorphanol in horses after intramuscular injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. madbarn.com [madbarn.com]

- 15. Population pharmacokinetics of butorphanol following intramuscular administration to exercised thoroughbred horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics and selected behavioral responses to butorphanol and its metabolites in goats following intravenous and intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of butorphanol after intravenous, intramuscular, and oral administration in Hispaniolan Amazon parrots (Amazona ventralis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. rmtcnet.com [rmtcnet.com]

- 20. m.youtube.com [m.youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. Profiling impurities and degradants of butorphanol tartrate using liquid chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry substructural techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. xenonhealth.com [xenonhealth.com]

Butorphanol Tartrate: A Technical Guide to Solubility and Stability in Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the physicochemical properties of butorphanol (B1668111) tartrate, focusing on its solubility and stability in various solution-based environments. Butorphanol tartrate, a synthetic opioid agonist-antagonist, is utilized for its potent analgesic properties. A comprehensive understanding of its behavior in solution is critical for formulation development, analytical method validation, and ensuring therapeutic efficacy and safety. This document compiles available data on solubility in different solvents and pH conditions, and details its stability under various stressors, including temperature, pH, and light. Detailed experimental protocols for solubility and stability assessment are provided, alongside a discussion of its degradation pathways. Furthermore, the signaling pathways through which butorphanol tartrate exerts its pharmacological effects are visually represented to provide a complete profile of this important pharmaceutical compound.

Introduction

Butorphanol tartrate is a synthetically derived opioid analgesic belonging to the phenanthrene (B1679779) series.[1] It functions as a mixed agonist-antagonist, exhibiting partial agonist and antagonist activity at the µ-opioid receptor and partial agonist activity at the κ-opioid receptor.[2] This dual mechanism of action provides potent analgesia while potentially mitigating some of the undesirable side effects associated with pure µ-opioid agonists.[3] The efficacy and safety of any pharmaceutical formulation are intrinsically linked to the physicochemical properties of the active pharmaceutical ingredient (API). For butorphanol tartrate, its solubility and stability in solution are paramount considerations for the development of parenteral and nasal dosage forms.[4][5] This guide aims to provide a comprehensive technical overview of these critical parameters to support research and development efforts.

Solubility Profile

Qualitative Solubility:

Butorphanol tartrate is described as being sparingly soluble in water and slightly soluble in methanol (B129727). It is considered insoluble in alcohol, chloroform, ethyl ether, ethyl acetate, and hexane. However, it is soluble in dilute acids.[4][6]

pH-Dependent Solubility:

The solubility of butorphanol is inversely proportional to the pH over the range of 6.0 to 8.5.[7] This is a critical factor for consideration in the formulation of aqueous solutions. For instance, at a pH of 6.25, 60% of butorphanol is in solution, whereas at a pH of 7.0, only 5% of the drug remains in solution.[7] The pKa of butorphanol is 8.6.[7]

Partition Coefficient:

The n-octanol/aqueous buffer partition coefficient of butorphanol is 180:1 at a pH of 7.5, indicating a preference for the lipid phase at this pH.[1][4][5]

Quantitative Solubility Data:

A comprehensive table of quantitative solubility data in various solvents at different temperatures is not available in the reviewed literature. The following table summarizes the available qualitative and pH-dependent solubility information.

| Solvent/Condition | Solubility | Remarks |

| Water | Sparingly soluble | - |

| Methanol | Slightly soluble | A 1.0 mg/mL solution in methanol is commercially available as a reference standard.[8] |

| Alcohol | Insoluble | - |

| Chloroform | Insoluble | - |

| Ethyl Ether | Insoluble | - |

| Ethyl Acetate | Insoluble | - |

| Hexane | Insoluble | - |

| Dilute Acids | Soluble | - |

| Aqueous Buffer | pH Dependent | |

| pH 6.25 | 60% in solution | Demonstrates the significant impact of pH on aqueous solubility.[7] |

| pH 7.0 | 5% in solution | Highlights the decreased solubility as the pH approaches the pKa.[7] |

Stability Profile

The stability of butorphanol tartrate in solution is influenced by several factors, including pH, temperature, light, and the presence of other excipients or drugs. Understanding these factors is crucial for ensuring the potency and safety of its formulations throughout their shelf life.

pH and Temperature Stability:

Butorphanol tartrate injection is formulated at a pH of 4.5 (3.0 to 5.5).[1][5] In a study investigating the short-term stability of butorphanol tartrate (5 mg/mL) in normal saline, 5% dextrose in water (D5W), or sterile water for injection, the concentration remained practically unchanged when stored in sealed amber vials at room temperature and at 37°C for 5 weeks.[9] When combined with other drugs such as tropisetron (B1223216) or ropivacaine (B1680718) in 0.9% sodium chloride injection, butorphanol tartrate has been shown to be stable for at least 14 days at 4°C and 25°C.[9][10]

Photostability:

Butorphanol tartrate is a photolabile drug.[5] A study on its stability in the presence of diluents showed that when exposed directly to light in clear vials for 5 weeks, the concentration of butorphanol tartrate remained practically unchanged.[9] However, it is recommended to protect butorphanol tartrate solutions from light.

Degradation Pathways:

Long-term storage of butorphanol tartrate can lead to the formation of several degradation products.[11] These are primarily oxidative products, including 9-hydroxy- and 9-keto-butorphanol, norbutorphanol, a ring-contraction degradant, and delta 1, 10 a-butorphanol.[11] Forced degradation studies, which are essential for developing stability-indicating analytical methods, involve subjecting the drug to stress conditions such as acid, base, and oxidation to generate potential degradation products.[9][10]

Kinetic Stability:

Detailed kinetic studies providing rate constants and Arrhenius parameters for the degradation of butorphanol tartrate under various pH and temperature conditions are not extensively available in the public domain. However, the available stability data suggests that butorphanol tartrate is relatively stable in acidic aqueous solutions when protected from light.

The following table summarizes the stability of butorphanol tartrate under various conditions.

| Condition | Concentration/Solvent | Duration | Temperature | Light Condition | Results |

| Normal Saline, 5% Dextrose in Water (D5W), or Sterile Water for Injection | 5 mg/mL | 5 weeks | Room Temperature, 37°C | Amber vials | The concentration of butorphanol tartrate remained practically unchanged.[9] |

| Normal Saline, 5% Dextrose in Water (D5W), or Sterile Water for Injection | 5 mg/mL | 5 weeks | Not specified | Clear vials | The concentration of butorphanol tartrate remained practically unchanged when directly exposed to light.[9] |

| 0.9% Sodium Chloride Injection with Tropisetron Hydrochloride | Butorphanol tartrate 0.08 mg/mL | 14 days | 4°C and 25°C | Protected from light | The concentration of butorphanol tartrate remained >98% of the initial concentration.[9] |

| 0.9% Sodium Chloride Injection with Ketamine Hydrochloride and Droperidol (B1670952) | Butorphanol tartrate 0.067 mg/mL | 14 days | 4°C and 25°C | Protected from light | The concentration of butorphanol tartrate remained >97% of the initial concentration.[10] |

| Long-term storage of bulk drug | Not specified | Long-term | Not specified | Not specified | Degradation products observed include oxidative products (9-hydroxy- and 9-keto-butorphanol), norbutorphanol, a ring-contraction degradant, and delta 1, 10 a-butorphanol.[11] |

Experimental Protocols

Accurate determination of solubility and stability requires robust and validated analytical methods. The following sections detail common experimental protocols used in the assessment of butorphanol tartrate.

4.1. Solubility Determination (Shake-Flask Method)

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid drug is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved drug in the supernatant is then quantified.

Detailed Methodology:

-

Preparation: Add an excess amount of butorphanol tartrate powder to a series of vials containing the desired solvent (e.g., water, methanol, buffered solutions of different pH).

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed at the same temperature to allow the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of dissolved butorphanol tartrate.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Workflow for Solubility Determination:

Caption: Workflow for the shake-flask solubility determination method.

4.2. Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and distinguish it from its degradation products.

Principle: Reversed-phase HPLC with UV detection is commonly employed to separate butorphanol tartrate from its potential degradation products and impurities. The concentration of butorphanol tartrate is determined by comparing its peak area to that of a reference standard.

Detailed Methodology (Example based on USP monograph): [12]

-

Chromatographic System:

-

Column: C18, 4.6-mm × 25-cm; 5-µm packing (L11)

-

Mobile Phase: A mixture of acetonitrile, triethylamine, and 0.025 M monobasic potassium phosphate (B84403) buffer (15:5.1:85). Adjust with phosphoric acid to a pH of 3.0.

-

Flow Rate: 2.0 mL/min

-

Column Temperature: 40°C

-

Detection: UV at 280 nm

-

Injection Volume: 60 µL

-

-

Standard Solution Preparation: Prepare a solution of USP Butorphanol Tartrate Reference Standard in water at a concentration of 0.1 mg/mL.

-

Sample Solution Preparation: Prepare a solution of the butorphanol tartrate sample in water at a concentration of 0.1 mg/mL.

-

System Suitability: Inject the standard solution and verify that the relative standard deviation for replicate injections is not more than 0.73% and the tailing factor is not more than 2.0.

-

Analysis: Inject the standard and sample solutions into the chromatograph, record the chromatograms, and measure the peak responses for butorphanol.

-

Calculation: Calculate the percentage of butorphanol tartrate in the sample by comparing the peak response of the sample solution to that of the standard solution.

Workflow for Stability-Indicating HPLC Analysis:

Caption: General workflow for stability-indicating HPLC analysis.

4.3. Forced Degradation Studies

Forced degradation studies are conducted to intentionally degrade the drug substance to identify potential degradation products and to demonstrate the specificity of the stability-indicating analytical method.

Principle: The drug substance is subjected to more severe conditions than those used for accelerated stability testing, including acid and base hydrolysis, oxidation, heat, and photolysis.

-

Acid Hydrolysis: Dissolve butorphanol tartrate in a solution of 0.1 M hydrochloric acid and heat at an elevated temperature (e.g., 60°C) for a specified period (e.g., 5 hours).

-

Base Hydrolysis: Dissolve butorphanol tartrate in a solution of 0.1 M sodium hydroxide (B78521) and heat at an elevated temperature (e.g., 60°C) for a specified period (e.g., 5 hours).

-

Oxidative Degradation: Treat a solution of butorphanol tartrate with a solution of hydrogen peroxide (e.g., 3%) at room temperature or elevated temperature for a specified period.

-

Thermal Degradation: Expose the solid drug substance or a solution to high temperatures (e.g., 60-80°C) for a defined period.

-

Photodegradation: Expose the drug substance, in both solid and solution form, to a combination of UV and visible light in a photostability chamber. The exposure should be consistent with ICH Q1B guidelines.

-

Analysis: Analyze the stressed samples using the developed stability-indicating HPLC method to separate and identify the degradation products.

Signaling Pathways

Butorphanol tartrate exerts its analgesic effects through complex interactions with the central nervous system, primarily via kappa- and mu-opioid receptors.

5.1. Kappa-Opioid Receptor (KOR) Signaling

Butorphanol is an agonist at the kappa-opioid receptor.[3] Activation of KOR, a G-protein coupled receptor (GPCR), leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, leading to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). These events result in neuronal hyperpolarization and reduced neurotransmitter release, contributing to analgesia.

Caption: Simplified signaling pathway of butorphanol at the kappa-opioid receptor.

5.2. Mu-Opioid Receptor (MOR) Signaling

Butorphanol acts as a partial agonist or antagonist at the mu-opioid receptor.[3] As a partial agonist, it binds to and activates the receptor, but with lower intrinsic activity than a full agonist like morphine. The signaling cascade is similar to that of the KOR, involving Gαi/o-mediated inhibition of adenylyl cyclase and Gβγ-mediated modulation of ion channels, leading to analgesia. Its antagonist activity means it can also block the effects of other opioids at this receptor.

Caption: Simplified signaling pathway of butorphanol at the mu-opioid receptor.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of butorphanol tartrate in solution. While qualitative solubility data and pH-dependent characteristics are established, a clear need exists for more comprehensive quantitative solubility studies across a range of solvents and temperatures to facilitate advanced formulation development. The stability profile of butorphanol tartrate in aqueous solutions is favorable, particularly in acidic conditions and when protected from light. The primary degradation pathways involve oxidation. The provided experimental protocols for solubility and stability assessment offer a foundation for researchers to conduct further investigations. The elucidation of its signaling pathways through kappa- and mu-opioid receptors provides a molecular basis for its pharmacological effects. Further research into the degradation kinetics of butorphanol tartrate would be beneficial for optimizing its storage and handling, ultimately ensuring the delivery of a safe and effective therapeutic agent to patients.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. swgdrug.org [swgdrug.org]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. pharmtech.com [pharmtech.com]

- 5. Effect of elevated temperature and light on the stability of butorphanol tartrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 8. Butorphanol tartrate (1.0 mg/ml) (as free base) in Methanol [lgcstandards.com]

- 9. Stability of Butorphanol–Tropisetron Mixtures in 0.9% Sodium Chloride Injection for Patient-Controlled Analgesia Use - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Physicochemical stability of ternary admixtures of butorphanol, ketamine, and droperidol in polyolefin bags for patient-controlled analgesia use - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Profiling impurities and degradants of butorphanol tartrate using liquid chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry substructural techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. trungtamthuoc.com [trungtamthuoc.com]

Butorphanol's Differential Efficacy in Visceral Versus Somatic Pain: An In-depth Technical Guide for Preclinical Research

For Immediate Release

This technical guide provides a comprehensive analysis of butorphanol's analgesic properties, specifically focusing on its differential effects on visceral and somatic pain in animal models. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and illustrates the underlying signaling pathways to facilitate a deeper understanding of butorphanol's mechanism of action and its potential applications in pain research.

Executive Summary

Butorphanol (B1668111), a synthetic opioid, exhibits a distinct analgesic profile characterized by its potent activity against visceral pain, often surpassing its efficacy in alleviating somatic pain. This disparity is primarily attributed to its mixed agonist-antagonist activity at opioid receptors. Butorphanol functions as a strong agonist at the kappa-opioid receptor (KOR), which is densely expressed in the viscera, and as a partial agonist or antagonist at the mu-opioid receptor (MOR), a key mediator of somatic pain perception. This guide delves into the preclinical evidence supporting this differential effect, providing researchers with the necessary data and protocols to effectively design and interpret studies involving butorphanol for pain management.

Data Presentation: Efficacy of Butorphanol in Visceral and Somatic Pain Models

The following tables summarize the quantitative data on the analgesic efficacy of butorphanol in various animal models of visceral and somatic pain.

Table 1: Efficacy of Butorphanol in Visceral Pain Models

| Animal Model | Pain Assay | Butorphanol Dose | Route of Administration | Key Findings | Reference(s) |

| Dog | Colorectal Distension | 0.025 - 0.4 mg/kg | Intravenous (IV) | Dose-dependent increase in visceral nociceptive threshold. 0.4 mg/kg produced the greatest efficacy and longest duration of antinociception (38 +/- 9 min). | |

| Dog | Colorectal Distension | 0.2, 0.4, and 0.8 mg/kg | Subcutaneous (SC) | All three dosages were effective. 0.8 mg/kg showed a significantly different response from control at 45 minutes. | |

| Rat | Acetic Acid-Induced Writhing | 52 nmol/hr (chronic infusion) | Intrathecal (it) | Intrathecal butorphanol produced dose-dependent visceral analgesia, though tolerance developed with continuous infusion. | |

| Mouse | Acetic Acid-Induced Writhing | Not specified | Not specified | Butorphanol retained significant visceral chemical antinociception in mu-opioid receptor knockout mice, an effect blocked by a KOR antagonist. | |

| Camel | Nociceptive Threshold (Artery Forceps) | 0.2 mg/kg | Intravenous (IV) | Produced short-term satisfactory analgesia with mild sedation. Reported to be superior for visceral analgesia than somatic pain. |

Table 2: Efficacy of Butorphanol in Somatic Pain Models

| Animal Model | Pain Assay | Butorphanol Dose | Route of Administration | Key Findings | Reference(s) |

| Mouse | Radiant-Heat Tail-Flick | Not specified | Not specified | Partial agonist effect, producing 82% of maximal possible analgesic effect. Antagonized by a mu-selective antagonist. | |

| Mouse | Hot-Plate Test | Not specified | Not specified | Butorphanol-induced thermal antinociception was abolished in homozygous mu-opioid receptor knockout mice. | |

| Mouse | Tail-Flick Test | Not specified | Not specified | Butorphanol-induced thermal antinociception was abolished in homozygous mu-opioid receptor knockout mice. | |

| Rat | Incisional Pain | ED50: 295 µg/kg | Not specified | Showed analgesic effect, but was less potent than fentanyl (ED50: 4.1 µg/kg). | |

| Rat | Hot Plate & Tail Flick | 2.0 mg/kg | Subcutaneous (SC) | Provided the lowest level of and shortest duration (1-2 hours) of analgesia compared to morphine and buprenorphine. | |

| Mouse | Hot Plate & Tail Flick | 5.0 mg/kg | Subcutaneous (SC) | Provided the lowest level of and shortest duration (1-2 hours) of analgesia compared to morphine and buprenorphine. |

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

Visceral Pain Models

1. Colorectal Distension in Dogs

-

Objective: To assess the visceral analgesic effect of a compound by measuring the pressure threshold required to elicit a nociceptive response to colorectal distension.

-

Apparatus: An inflatable Silastic balloon catheter connected to a pressure transducer and a system for controlled inflation.

-

Procedure:

-

Healthy, unmedicated dogs are used.

-

The balloon catheter is inserted into the colon.

-

A baseline nociceptive threshold is determined by gradually inflating the balloon until a behavioral response (e.g., head turning, looking back, attempting to move away) is observed. The pressure at which this occurs is recorded.

-

Butorphanol or a vehicle is administered intravenously or subcutaneously.

-

The nociceptive threshold is re-evaluated at predetermined

-

The Neuropharmacology of Butorphanol in the Central Nervous system: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the neuropharmacology of butorphanol (B1668111) within the central nervous system (CNS). Butorphanol, a synthetic opioid analgesic, exhibits a complex pharmacological profile as a mixed agonist-antagonist, primarily interacting with kappa (κ) and mu (μ) opioid receptors. This document elucidates its binding affinities, functional activities, and the intricate downstream signaling pathways it modulates. A key focus is its biased agonism at the κ-opioid receptor, preferentially activating the β-arrestin pathway over G-protein signaling. Furthermore, this guide details butorphanol's influence on major neurotransmitter systems, including dopamine (B1211576) and serotonin, and explores the molecular mechanisms underlying its therapeutic and adverse effects. Comprehensive experimental protocols for key assays are provided to facilitate further research and drug development in this area.

Introduction

Butorphanol is a morphinan-derivative synthetic opioid with a unique pharmacological profile that distinguishes it from traditional opioid agonists.[1][2] Clinically used for the management of moderate to severe pain, its primary mechanism of action involves complex interactions with opioid receptors in the CNS.[3] Understanding the nuances of butorphanol's neuropharmacology is crucial for optimizing its therapeutic potential while mitigating undesirable side effects such as dysphoria and respiratory depression.[1][3] This guide serves as a technical resource for researchers and drug development professionals, offering a detailed overview of butorphanol's actions in the CNS, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways.

Receptor Binding and Functional Activity

Butorphanol's pharmacological effects are primarily mediated through its interaction with κ-opioid receptors (KOR) and μ-opioid receptors (MOR), with some affinity for the delta-opioid receptor (DOR).[1][2][4]

Receptor Binding Affinities

Butorphanol exhibits a high affinity for the KOR and a moderate affinity for the MOR.[1][3] Its affinity for the DOR is comparatively lower.[4] The binding affinity is quantified by the inhibition constant (Ki), with lower values indicating a stronger binding affinity.

| Receptor | Ligand | Ki (nM) | Species/System | Reference |

| κ-Opioid (KOR) | Butorphanol | 0.1 ± 0.02 | Recombinant human KOR in Chem-1 cells | [4] |

| Dezocine | 56.0 ± 2.0 | Recombinant human KOR in Chem-1 cells | [4] | |

| Salvinorin A | 60.0 ± 3.0 | Recombinant human KOR in Chem-1 cells | [4] | |

| μ-Opioid (MOR) | Butorphanol | 2.4 ± 1.2 | Recombinant human MOR | [4] |

| Butorphanol | < 1 | Recombinant human MOR | [5] | |

| δ-Opioid (DOR) | Butorphanol | ~10 (relative) | In vitro binding | [2] |

Functional Activity and Biased Agonism

Butorphanol's functional activity is complex, acting as a partial agonist at the MOR and a biased agonist at the KOR.[1][4] This biased agonism at the KOR is a critical aspect of its pharmacology, where it differentially activates downstream signaling pathways.

-

At the κ-Opioid Receptor (KOR): Butorphanol is a partial agonist for G-protein activation but a full and potent agonist for β-arrestin recruitment.[4] This profile is distinct from other KOR agonists like salvinorin A, which is a full agonist for both pathways.[4]

-

At the μ-Opioid Receptor (MOR): Butorphanol acts as a partial agonist or antagonist.[1][3] This partial agonism contributes to a "ceiling effect" on respiratory depression, making it potentially safer than full MOR agonists like morphine.[1]

| Receptor | Pathway | Ligand | Efficacy (vs. Full Agonist) | EC50 (nM) | System | Reference |

| κ-Opioid (KOR) | G-Protein Activation | Butorphanol | ~50% (vs. Salvinorin A) | 2.8 | Recombinant human KOR in Chem-1 cells | [4] |

| Salvinorin A | Full Agonist | 41 | Recombinant human KOR in Chem-1 cells | [4] | ||

| β-Arrestin Recruitment | Butorphanol | Full Agonist | - | HEK-293 cells with human KOR | [4] | |

| Salvinorin A | Full Agonist | - | HEK-293 cells with human KOR | [4] |

Signaling Pathways in the Central Nervous System

Upon binding to opioid receptors, butorphanol initiates a cascade of intracellular signaling events. These pathways are crucial in mediating both its analgesic effects and its side-effect profile.

G-Protein Signaling

As a partial agonist at the KOR for G-protein activation, butorphanol leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels. This signaling cascade also involves the modulation of ion channels, specifically the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. The resulting hyperpolarization of the neuronal membrane reduces neuronal excitability and neurotransmitter release.

β-Arrestin Signaling

Butorphanol's potent, full agonism of the β-arrestin pathway at the KOR is a defining characteristic. This pathway is implicated in receptor desensitization, internalization, and the initiation of G-protein-independent signaling cascades. The recruitment of β-arrestin can also lead to the activation of mitogen-activated protein kinase (MAPK) pathways, such as the p38 and JNK pathways.

References

- 1. Molecular interaction between butorphanol and κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the Mu and Kappa Opioid Actions of Butorphanol in Humans Through Differential Naltrexone Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zenodo.org [zenodo.org]

Butorphanol's Influence on Pulmonary Arterial Pressure in Preclinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butorphanol (B1668111), a synthetic opioid analgesic with a mixed agonist-antagonist profile at opioid receptors, is frequently utilized in veterinary medicine for analgesia and sedation. Its primary mechanism involves agonism at the kappa-opioid receptor (κ-OR) and partial agonism or antagonism at the mu-opioid receptor (μ-OR). While its systemic hemodynamic effects have been documented, its specific impact on the pulmonary vasculature is of critical interest in preclinical research, particularly in studies involving cardiovascular and respiratory safety assessments. This technical guide provides an in-depth analysis of the existing research on butorphanol's effect on pulmonary arterial pressure (PAP) in various animal models, details of experimental methodologies, and an exploration of the underlying signaling pathways.

I. Quantitative Effects of Butorphanol on Pulmonary Hemodynamics

The influence of butorphanol on pulmonary arterial pressure has been most extensively studied in canine models, with some data available for other species. The effects can vary depending on the dose, administrative route, and concurrent anesthetic agents.

Table 1: Summary of Butorphanol's Effect on Mean Pulmonary Arterial Pressure (mPAP) in Research Animals

| Animal Model | Dose and Route of Administration | Anesthetic Protocol | Change in mPAP | Other Hemodynamic Changes | Reference(s) |

| Dog | 0.4 mg/kg IM | Desflurane (B1195063) | ↓ (from 10 ± 3 to 7 ± 3 mmHg) | ↓ HR, ↓ MAP, ↓ SVR | [1] |

| Dog | 0.4 mg/kg IM | Desflurane | ↓ (Significant decrease from baseline) | ↓ HR, ↓ AP, ↓ SVR | [2] |

| Dog | 0.2 mg/kg IV | Halothane | No significant change | ↓ HR, ↓ MAP | [3] |

| Dog | 0.1 and 0.2 mg/kg/min IV infusion | Oxygen/Nitrous Oxide | Not specified | Cardiovascular depression | [4] |

| Horse | 0.1, 0.2, and 0.4 mg/kg IV | - | No significant change in mean and diastolic PAP | ↑ Systolic AP (at 0.2 mg/kg) | [5] |

| Sheep | 0.5 mg/kg IV (with tiletamine-zolazepam) | - | No significant change | ↓ MABP, ↓ CO, ↑ SVR | |

| Cat | Target-controlled infusion | Isoflurane (B1672236) | ↑ (Significant increase with increasing plasma concentrations) | ↓ HR, ↓ CI, ↑ SVRI | [6] |

AP: Arterial Pressure; CI: Cardiac Index; CO: Cardiac Output; HR: Heart Rate; IM: Intramuscular; IV: Intravenous; MAP: Mean Arterial Pressure; mPAP: Mean Pulmonary Arterial Pressure; SVR: Systemic Vascular Resistance; SVRI: Systemic Vascular Resistance Index.

II. Experimental Protocols for Assessing Pulmonary Arterial Pressure

Accurate measurement of PAP is crucial for evaluating the effects of butorphanol. The following are detailed methodologies employed in key studies.

Canine Model: Hemodynamic Monitoring under General Anesthesia

This protocol is a composite of methodologies described in studies investigating butorphanol's cardiovascular effects in dogs.[1][7]

1. Animal Preparation and Anesthesia:

-

Healthy adult dogs are fasted overnight.

-

Anesthesia is induced with an intravenous agent such as propofol (B549288) (e.g., 8.4 ± 0.8 mg/kg).[1]

-

Following endotracheal intubation, anesthesia is maintained with an inhalant anesthetic like desflurane (e.g., 10V%) or isoflurane in oxygen.[1][2] Mechanical ventilation is often employed to maintain stable end-tidal CO2.

2. Instrumentation for Hemodynamic Monitoring:

-

A Swan-Ganz thermodilution catheter is inserted via the jugular vein and advanced into the pulmonary artery for the measurement of mPAP, pulmonary artery occlusion pressure (PAOP), and cardiac output (CO).

-

An arterial catheter is placed in a peripheral artery (e.g., dorsal pedal or femoral artery) for direct measurement of systemic arterial blood pressure (systolic, diastolic, and mean).

-

Electrocardiogram (ECG) leads are attached for continuous monitoring of heart rate and rhythm.

3. Data Collection:

-

Baseline hemodynamic measurements are recorded after a stabilization period under anesthesia.

-

Butorphanol is administered (e.g., 0.4 mg/kg IM).[1]

-

Hemodynamic parameters are recorded at predetermined intervals (e.g., 15, 30, 45, 60, and 75 minutes) post-administration.[2]

4. Derived Hemodynamic Parameters:

-

Pulmonary Vascular Resistance (PVR) is calculated using the formula: PVR = (mPAP - PAOP) / CO.

-

Systemic Vascular Resistance (SVR) is calculated as: SVR = (MAP - CVP) / CO, where CVP is central venous pressure.

Experimental Workflow: Canine Hemodynamic Study

III. Signaling Pathways and Mechanism of Action

Butorphanol's effect on the pulmonary vasculature is primarily mediated through its interaction with kappa and mu-opioid receptors, which are present in the pulmonary artery smooth muscle and endothelium.[8]

Kappa-Opioid Receptor (κ-OR) Signaling

Activation of κ-ORs in pulmonary artery smooth muscle cells (PASMCs) is believed to play a role in modulating pulmonary vascular tone.[8] Studies using κ-OR agonists have suggested a protective role against pulmonary hypertension.[9] The signaling cascade following κ-OR activation can involve multiple pathways:

-

Inhibition of Adenylyl Cyclase: Like other Gi/o-coupled receptors, κ-OR activation can inhibit adenylyl cyclase, leading to decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This can contribute to vasoconstriction.

-

Modulation of Ion Channels: κ-OR activation can modulate the activity of calcium and potassium channels in PASMCs, influencing vascular tone.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade, including ERK1/2, p38, and JNK, can be activated by κ-OR agonists.[10] The specific role of this pathway in the pulmonary vasculature in response to butorphanol requires further investigation.

-

Interaction with Calcium-Sensing Receptor (CaSR): There is evidence that activated κ-OR can inhibit the expression and function of CaSR in PASMCs, potentially preventing CaSR-mediated vasoconstriction and vascular remodeling in conditions of hypoxic pulmonary hypertension.[9]

Mu-Opioid Receptor (μ-OR) Signaling and Nitric Oxide (NO) Pathway

Butorphanol's partial agonist or antagonist activity at the μ-OR adds another layer of complexity. While μ-OR activation is often associated with vasodilation in systemic circulation, its role in the pulmonary vasculature is less clear. One potential mechanism involves the nitric oxide (NO) pathway:

-

Endothelial Nitric Oxide Synthase (eNOS) Activation: Some studies suggest that μ-opioid receptors are present on endothelial cells and their activation can lead to the production of NO via eNOS.[11][12] NO then diffuses to the adjacent smooth muscle cells, activating soluble guanylyl cyclase (sGC), which increases cyclic guanosine (B1672433) monophosphate (cGMP) levels, leading to vasodilation. The extent to which butorphanol interacts with this pathway in the pulmonary circulation is an area for further research.

Signaling Pathway Diagram

References

- 1. Hemodynamics and Respiratory Effects of Butorphanol in Desflurane Anesthetized Dogs - WSAVA2002 - VIN [vin.com]

- 2. Hemodynamic effects of butorphanol in desflurane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research Portal [rex.libraries.wsu.edu]

- 4. Hemodynamic effects of butorphanol-oxygen anesthesia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cardiopulmonary effects of butorphanol tartrate in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Target-controlled infusions of butorphanol worsen hemodynamics in isoflurane-anesthetized cats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. avmajournals.avma.org [avmajournals.avma.org]

- 8. Distribution of kappa-opioid receptor in the pulmonary artery and its changes during hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of activated κ-opioid receptor (κ-OR) on the role of calcium sensing receptor (CaSR) in preventing hypoxic pulmonary hypertension development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. κ-Opioid Receptor Stimulation Improves Endothelial Function in Hypoxic Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Nitric Oxide Pathway in Pulmonary Vascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antitussive Action of Butorphanol in Canines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antitussive properties of butorphanol (B1668111) in canines. Butorphanol, a synthetic opioid agonist-antagonist, is a potent agent for the suppression of non-productive cough in dogs. This document consolidates quantitative data on its efficacy, details experimental protocols for its evaluation, and illustrates the underlying signaling pathways.

Core Efficacy and Pharmacokinetic Data

Butorphanol exerts its antitussive effects through its interaction with opioid receptors in the central nervous system. It is a potent cough suppressant, reportedly more effective than codeine or morphine in dogs.[1] However, its oral administration is marked by significant first-pass metabolism, which reduces its bioavailability compared to parenteral routes.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the administration and efficacy of butorphanol as an antitussive agent in canines.

| Table 1: Recommended Antitussive Dosages of Butorphanol in Canines | |||

| Route of Administration | Dosage | Frequency | References |

| Intravenous (IV) | 0.005 - 0.1 mg/kg | q6h to q12h | [1] |

| Subcutaneous (SC) | 0.055 - 0.11 mg/kg | q6h to q12h | [2] |

| Intramuscular (IM) | 0.3 mg/kg (experimental) | Single Dose | [3][4] |

| Oral (PO) | 0.5 - 1.1 mg/kg | q6h to q12h | [1][2] |

| Table 2: Pharmacokinetic and Efficacy Parameters of Butorphanol in Canines | |

| Parameter | Value |

| Potency Comparison | Reportedly a more potent antitussive than codeine or morphine.[1] |

| Duration of Antitussive Action (Oral) | Approximately 4 hours.[1] |

| Bioavailability (Oral) | Significantly reduced by first-pass metabolism.[1] |

| DEA Schedule | IV.[1] |

Experimental Protocols

The evaluation of butorphanol's antitussive properties relies on robust experimental models that induce a measurable cough reflex in canines.

Key Experimental Protocol: Acute Cough Model in Beagles

A frequently cited model for assessing antitussive efficacy involves the following steps:

-

Animal Model: Clinically healthy Beagle dogs are utilized for these studies.[3][4]

-

Cough Induction: A transtracheal catheter is placed to allow for the administration of sterile saline directly into the trachea, which reliably induces coughing.[3][4]

-

Drug Administration: A single dose of butorphanol (e.g., 0.3 mg/kg) is administered intramuscularly.[3][4]

-

Efficacy Measurement: The frequency of coughing is meticulously counted at baseline and at specific time points post-administration (e.g., 1 and 3 hours).[3][4]

-

Data Analysis: Statistical analysis is employed to compare the cough frequency before and after treatment, as well as against a control group. A significant reduction in cough frequency indicates antitussive efficacy. In one such study, a 0.3 mg/kg IM dose of butorphanol significantly reduced cough frequency at both 1 and 3 hours post-administration.[3][4]

Signaling Pathways and Mechanism of Action

Butorphanol's antitussive effect is primarily mediated by its action on µ (mu) and κ (kappa) opioid receptors located in the cough center of the medulla oblongata. As an agonist-antagonist, it exhibits complex interactions with these receptors.

Visualizing the Signaling Cascade

The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathways and the experimental workflow for evaluating butorphanol's antitussive effects.

Caption: Hypothesized signaling pathway of butorphanol's antitussive action.

Caption: Workflow for evaluating canine antitussive efficacy.

Caption: Logical flow from drug administration to antitussive effect.

References

- 1. Molecular mechanisms of inverse agonism via κ-opioid receptor-G protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medium.com [medium.com]

- 3. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. κ-opioid receptor - Wikipedia [en.wikipedia.org]

Initial studies on butorphanol as a preanesthetic medication

An In-depth Technical Guide to Initial Studies on Butorphanol (B1668111) as a Preanesthetic Medication

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial studies and foundational pharmacological principles of butorphanol when used as a preanesthetic medication. It delves into its mechanism of action, clinical efficacy, and the experimental designs employed in key research.

Pharmacodynamics and Mechanism of Action

Butorphanol is a synthetically derived opioid analgesic of the morphinan (B1239233) series.[1] Its pharmacological profile is characterized by a mixed agonist-antagonist activity at opioid receptors.[2][3] This dual action is central to its therapeutic effects and side-effect profile when used in a preanesthetic context.

Receptor Binding Profile:

-

Kappa (κ) Opioid Receptor: Butorphanol acts as a potent agonist at the κ-opioid receptor.[1][2] Activation of this receptor is primarily responsible for its analgesic, sedative, and visceral pain-relieving effects.[2][4] However, κ-agonism can also be associated with dysphoria.[1][2]

-

Mu (μ) Opioid Receptor: At the μ-opioid receptor, butorphanol exhibits partial agonist or antagonist activity.[1][2][5] This property is significant as it contributes to a "ceiling effect" for respiratory depression, making it a potentially safer option compared to full μ-agonists like morphine or fentanyl.[2] Its antagonist activity at the μ-receptor can also precipitate withdrawal symptoms in patients dependent on full μ-opioid agonists.[2]

-

Sigma (σ) Opioid Receptor: Some studies suggest that butorphanol may also have agonistic effects at the σ-receptor, which could contribute to its overall pharmacological effects.[3][4]

Signaling Pathways: Butorphanol's interaction with the κ-opioid receptor (KOR) initiates distinct downstream signaling cascades. It demonstrates biased agonism, meaning it activates different pathways to varying degrees. Specifically, butorphanol is a partial agonist for the G-protein activation pathway and a full agonist for the β-arrestin recruitment pathway.[6][7] This differential activation is a key area of research for understanding its unique clinical properties.[7] The affinity of butorphanol for the KOR is approximately 20-fold higher than for the μ-opioid receptor (MOR).[6][7]

Pharmacokinetics

The onset and duration of butorphanol's analgesic effects are dependent on the route of administration.[5]

-

Intravenous (IV): Onset of analgesia is within a few minutes, with peak activity occurring within 30 to 60 minutes.[5]

-

Intramuscular (IM): Onset is within 15 minutes, and peak activity is also reached within 30 to 60 minutes.[5]

The duration of analgesia is generally 3 to 4 hours for both IV and IM routes.[5] Butorphanol is extensively metabolized in the liver, and its metabolites are excreted primarily through urine and feces.[1][4]

Clinical Efficacy in Preanesthetic Settings

Initial clinical trials have investigated butorphanol as a premedicant to reduce perioperative stress, pain, and emergence agitation (EA).

Key Clinical Studies

Several randomized controlled trials (RCTs) have demonstrated the efficacy of butorphanol in various surgical settings. Pre-anesthetic administration has been shown to significantly reduce the incidence of EA in patients undergoing thoracic and functional endoscopic sinus surgery (FESS).[8][9][10][11] It also effectively reduces the pain associated with invasive monitoring procedures prior to cardiac surgery.[12]

Data Presentation

Table 1: Summary of Quantitative Data from Preanesthetic Butorphanol Studies

| Study Focus | Surgical Procedure | Butorphanol Dose | Control Group | N (Butorphanol) | N (Control) | Key Quantitative Outcome(s) |

| Emergence Agitation[10][11] | Thoracic Surgery | 0.02 mg/kg | Normal Saline | 296 | 306 | Incidence of EA: 9.8% vs. 24.5% in control (P=0.0001). |

| Emergence Agitation[8] | FESS | 20 µg/kg IV | Normal Saline | 358 | 350 | Incidence of EA: 10.9% vs. 22.3% in control (P<0.001). |

| Pain on Cannulation[12] | Cardiac Surgery | 1-2 mg IM (weight-based) | Normal Saline | 35 | 35 | Median VAS for neck cannulation: 20 mm vs. 40 mm in control (P<0.05). |

| Pulmonary Function[13] | Laparoscopic Surgery | 1 mg or 2 mg IM | Control | 27 (1mg), 26 (2mg) | 28 | 2 mg dose significantly improved intraoperative pulmonary gas exchange. |

Experimental Protocols

The methodologies employed in these studies provide a framework for future research and drug development.

Protocol: Pre-anesthetic Butorphanol for Prevention of Emergence Agitation in Thoracic Surgery [10][11]

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

-

Patient Population: 602 patients undergoing thoracoscopic lobectomy/segmentectomy surgery.

-

Randomization & Blinding: Patients were randomly assigned to either the butorphanol group or the control group. The allocation was concealed, and both patients and researchers were blinded to the treatment.

-

Intervention: The butorphanol group received a 0.02 mg/kg intravenous injection of butorphanol 15 minutes prior to the induction of anesthesia.

-

Control: The control group received an equivalent volume of normal saline at the same time point.

-

Anesthetic Regimen: General anesthesia was induced with sufentanil, propofol, and rocuronium (B1662866) and maintained with sevoflurane (B116992) and remifentanil.

-

Primary Outcome: The primary endpoint was the incidence of emergence agitation (EA) assessed 5 minutes after extubation using the Riker Sedation-Agitation Scale (RSAS). An RSAS score > 4 was defined as EA.

-

Statistical Analysis: The incidence of EA between the two groups was compared using the chi-square test, with a significance level set at P < 0.05.

Safety and Side Effect Profile

Across studies, pre-anesthetic butorphanol is generally well-tolerated. Compared to traditional full μ-opioid agonists, it is associated with less pronounced respiratory depression.[4][8] Common side effects can include sedation, drowsiness, dizziness, nausea, and vomiting.[2][4] One study noted that a pre-anesthetic dose of 0.02 mg/kg did not increase the incidence of common opioid-related side effects like nausea, vomiting, or delayed recovery compared to the control group.[11] However, due to its action on the κ-receptor, psychotomimetic effects like dysphoria can occur.[2]

Conclusion

highlight its potential benefits, stemming from its unique mixed agonist-antagonist receptor profile. Its efficacy in reducing pain from preoperative procedures and mitigating emergence agitation, combined with a favorable respiratory safety profile, makes it a valuable agent in the anesthesiologist's armamentarium. The detailed experimental protocols from these foundational studies provide a robust template for future research, which could further explore dose-response relationships, long-term outcomes, and its application in other surgical populations. The biased agonism at the κ-opioid receptor remains a critical area for investigation, potentially unlocking the development of new analgesics with tailored signaling properties.

References

- 1. Butorphanol [bionity.com]

- 2. What is the mechanism of Butorphanol Tartrate? [synapse.patsnap.com]

- 3. youtube.com [youtube.com]

- 4. xenonhealth.com [xenonhealth.com]

- 5. drugs.com [drugs.com]

- 6. Molecular Interaction Between Butorphanol and κ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular interaction between butorphanol and κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pre-operative administration of butorphanol mitigates emergence agitation in patients undergoing functional endoscopic sinus surgery: A randomized controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Pre-anesthetic use of butorphanol for the prevention of emergence agitation in thoracic surgery: A multicenter, randomized controlled trial [frontiersin.org]

- 10. researchgate.net [researchgate.net]